molecular formula C12H8F3NO B3094976 6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol CAS No. 1261626-60-1

6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol

Cat. No.: B3094976
CAS No.: 1261626-60-1
M. Wt: 239.19 g/mol
InChI Key: QAWKZKMFHCAKRL-UHFFFAOYSA-N
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Description

Overview of Pyridin-3-ol Scaffolds in Chemical Science

The pyridine (B92270) ring, a nitrogen-bearing heterocycle, is a fundamental scaffold in medicinal chemistry. rsc.orgrsc.org It is an isostere of benzene (B151609) and serves as a precursor in the synthesis of numerous pharmaceuticals and agrochemicals. rsc.org The pyridine framework is a core component in over 7000 existing drug molecules and is consistently found in a diverse range of FDA-approved drugs. rsc.orgrsc.org This widespread use has led to its designation as a "privileged scaffold". rsc.orgrsc.org

Pyridin-3-ol is a specific derivative of pyridine, also known as 3-hydroxypyridine. Its tautomeric form, pyridinone, is recognized as an important building block in medicinal chemistry, capable of serving as both a hydrogen bond donor and acceptor. frontiersin.orgnih.gov This ability to form hydrogen bonds is crucial for interactions with biological targets. The physicochemical properties of pyridinone scaffolds, such as polarity and lipophilicity, can be readily modified, making them highly versatile in fragment-based drug design and for creating biomolecular mimetics. frontiersin.orgnih.gov Derivatives of this scaffold have demonstrated a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.gov

Significance of Trifluoromethylphenyl Moieties in Compound Design and Research

The incorporation of a trifluoromethyl (CF3) group, particularly on a phenyl ring, is a key strategy in modern drug design and medicinal chemistry. bohrium.comnih.gov The unique physicochemical properties of the trifluoromethyl group can significantly enhance the biological and pharmacological profile of a molecule. nih.govmdpi.com

The trifluoromethyl group is known to improve several critical parameters of a drug candidate:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and thereby increasing the molecule's half-life. mdpi.com

Lipophilicity : The CF3 group is highly lipophilic, which can enhance a compound's ability to cross cell membranes and the blood-brain barrier. mdpi.comresearchgate.net This property can be fine-tuned to optimize permeability and bioavailability. mdpi.comresearchgate.net

Binding Affinity : The strong electron-withdrawing nature and the bulk of the trifluoromethyl group can alter the electronic properties of the aromatic ring it is attached to. mdpi.commdpi.com This can lead to stronger and more selective binding interactions with biological targets. mdpi.com

Bioavailability : By improving metabolic stability and membrane permeability, the trifluoromethyl group often contributes to better oral bioavailability of drug candidates. mdpi.com

The strategic placement of a trifluoromethyl group on a phenyl moiety allows medicinal chemists to modulate a compound's properties to achieve a desired therapeutic profile. mdpi.com This functional group is a common feature in many successful drugs, underscoring its importance in compound design. mdpi.commdpi.com

Interactive Data Table: Physicochemical Impact of the Trifluoromethyl Group in Compound Design

PropertyInfluence of the Trifluoromethyl (-CF3) GroupScientific Rationale
Metabolic Stability Enhances stabilityThe Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to enzymatic cleavage. mdpi.com
Lipophilicity (LogP) Increases lipophilicityThe fluorine atoms increase the non-polar character of the molecule, facilitating passage through lipid membranes. mdpi.comresearchgate.net
Binding Affinity Modulates and can increase affinityThe group's strong electron-withdrawing nature and steric bulk can alter molecular conformation and electronic distribution, leading to improved interaction with target proteins. mdpi.commdpi.com
Permeability Improves membrane permeabilityEnhanced lipophilicity allows for better diffusion across biological barriers like the blood-brain barrier. mdpi.com
Bioavailability Can improve oral bioavailabilityA combination of increased metabolic stability and enhanced permeability often leads to a higher fraction of the drug reaching systemic circulation. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(17)7-16-11/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWKZKMFHCAKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692678
Record name 6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261626-60-1
Record name 6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 6 3 Trifluoromethyl Phenyl Pyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 6-[3-(trifluoromethyl)phenyl]pyridin-3-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a complete picture of its molecular framework.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as a signal for the hydroxyl proton. The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing nature of the nitrogen atom and the phenyl substituent. The protons on the trifluoromethyl-substituted phenyl ring will show characteristic splitting patterns due to spin-spin coupling with each other and potentially with the fluorine atoms of the CF₃ group. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum will display distinct resonances for the carbons of the pyridine and phenyl rings. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F), a characteristic feature that aids in its assignment. The chemical shifts of the pyridine carbons are influenced by the nitrogen atom's electronegativity and the substitution pattern. The carbon bearing the hydroxyl group will also have a characteristic chemical shift.

Fluorine (¹⁹F) NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a crucial analytical technique. The spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group. Any long-range coupling with nearby protons may result in a finely split singlet or a narrow multiplet.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H9.5 - 10.5br s-OH
¹H7.0 - 8.5mAr-H
¹³C110 - 160mAr-C
¹³C~124 (q, ¹JC-F ≈ 272 Hz)q-CF₃
¹⁹F~ -62s-CF₃

Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

To further validate the structural assignment, a correlation between experimentally observed NMR chemical shifts and those predicted by theoretical calculations can be established. Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of NMR parameters. ruc.dk The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating NMR shielding tensors. mdpi.com

The computational process involves first optimizing the molecular geometry of this compound at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. mdpi.com Following geometry optimization, NMR shielding constants are calculated for each nucleus. These absolute shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

A strong linear correlation between the experimental and computed chemical shifts would provide high confidence in the assigned structure. Any significant deviations could indicate conformational effects in solution or the presence of strong intermolecular interactions not accounted for in the gas-phase calculations. nih.gov

Nucleus Experimental δ (ppm) Calculated δ (ppm) Δδ (ppm)
H-2Data not availableValueDifference
H-4Data not availableValueDifference
H-5Data not availableValueDifference
C-2Data not availableValueDifference
C-3Data not availableValueDifference
C-4Data not availableValueDifference
F (CF₃)Data not availableValueDifference

Note: This table illustrates the format for comparing experimental and theoretical data. Specific values are contingent on experimental acquisition and computational modeling.

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular geometry, conformation, and intermolecular interactions.

A single-crystal X-ray diffraction analysis of this compound would reveal precise bond lengths, bond angles, and torsion angles. A key conformational feature would be the dihedral angle between the pyridine and phenyl rings. This angle is determined by a balance of steric hindrance from the ortho-hydrogens and electronic effects that may favor co-planarity for extended π-conjugation. The trifluoromethyl group itself has a defined geometry, and its orientation relative to the phenyl ring would also be determined. The geometry of the pyridine ring, including any deviations from planarity, would also be accurately measured.

Interaction Type Donor Acceptor Typical Distance (Å) **Typical Angle (°) **
Hydrogen BondO-HN (pyridine)2.7 - 3.0150 - 180
Hydrogen BondC-H (aromatic)F (CF₃)2.9 - 3.5120 - 170
π-π StackingPyridine/Phenyl RingPyridine/Phenyl Ring3.3 - 3.8-

Note: The values in this table are typical ranges for such interactions and would be precisely determined by X-ray crystallography.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for elucidating its structure through fragmentation analysis. For this compound, HRMS would provide an accurate mass measurement, allowing for the unambiguous determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion (M⁺) would be expected to undergo a series of fragmentation pathways. Common fragmentation patterns for aromatic compounds include the loss of small neutral molecules or radicals. For this particular compound, the loss of the trifluoromethyl group (·CF₃) or HF are plausible fragmentation pathways. The pyridine ring can undergo characteristic cleavages, and the bond between the two aromatic rings could also be a site of fragmentation. The analysis of the masses and relative abundances of the fragment ions allows for the reconstruction of the molecular structure, complementing the data obtained from NMR and X-ray crystallography. dea.govrsc.org

m/z (Proposed) Proposed Fragment Formula
253.05[M]⁺C₁₂H₈F₃NO
184.06[M - CF₃]⁺C₁₂H₈NO
Other fragmentsStructureFormula

Note: This table presents plausible fragments. The actual fragmentation pattern would be determined experimentally.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a pivotal analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the molecule's chemical bonds. For this compound, the spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the hydroxyl group, the pyridine ring, the substituted phenyl ring, and the trifluoromethyl group.

The presence of the hydroxyl (-OH) group on the pyridine ring is anticipated to produce a strong, broad absorption band in the region of 3400-3200 cm⁻¹. This broadening is a characteristic result of intermolecular hydrogen bonding. libretexts.org The C-O stretching vibration associated with this phenolic hydroxyl group would likely appear in the 1260-1180 cm⁻¹ range.

The vibrations of the heterocyclic pyridine ring and the phenyl ring will result in several distinct peaks. Aromatic C-H stretching vibrations are typically observed at wavenumbers just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). researchgate.net The characteristic stretching vibrations of the aromatic carbon-carbon (C=C) and carbon-nitrogen (C=N) double bonds within the rings are expected to produce a series of sharp to medium peaks in the 1650-1400 cm⁻¹ region. researchgate.netpw.edu.pl

The trifluoromethyl (-CF₃) group is a strong infrared absorber and has highly characteristic frequencies. The C-F bonds in the -CF₃ group give rise to very strong and intense absorption bands, typically in the 1350-1100 cm⁻¹ range. ias.ac.inbjp-bg.com Often, these are split into asymmetric and symmetric stretching modes. bjp-bg.com The presence of a very strong band near 1330 cm⁻¹ is considered a characteristic frequency for a CF₃ group attached to a benzene (B151609) derivative. ias.ac.in

The table below summarizes the expected FT-IR absorption bands and their corresponding functional group assignments for this compound, based on data from analogous structures.

Table 1. Predicted FT-IR Vibrational Frequencies for this compound
Frequency Range (cm⁻¹)Vibration TypeFunctional Group AssignmentExpected Intensity
3400 - 3200O-H StretchHydroxyl (-OH), H-bondedStrong, Broad
3100 - 3000C-H StretchAromatic (Pyridine and Phenyl Rings)Medium to Weak
1650 - 1400C=C and C=N StretchAromatic Ring Skeletal VibrationsMedium to Strong
1350 - 1100C-F StretchTrifluoromethyl (-CF₃)Very Strong
1260 - 1180C-O StretchPhenolic HydroxylStrong

Chromatographic Techniques for Compound Purity Assessment and Isolation

Chromatographic methods are essential for the isolation and purity assessment of synthesized organic compounds. For a molecule like this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) are highly applicable techniques.

Column Chromatography

For the purification of multi-gram quantities, column chromatography using silica (B1680970) gel as the stationary phase is a standard and effective method. teledynelabs.com Silica gel is a polar adsorbent, and the separation is based on the differential partitioning of the sample components between the stationary phase and a non-polar to moderately polar mobile phase. For substituted pyridines, common mobile phase systems consist of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. rsc.orgrsc.org The polarity of the eluent is gradually increased to facilitate the elution of the components from the column. Given the polar hydroxyl group and the basic nitrogen atom in the target molecule, solvent systems like dichloromethane/methanol (B129727) or chloroform/methanol could also be effective, potentially with the addition of a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing on the acidic silica surface. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the precise determination of compound purity due to its high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound. In this setup, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture. The high lipophilicity of the trifluoromethyl group makes the compound well-suited for retention on a C18 column. beilstein-journals.org A typical mobile phase would be a gradient mixture of water (often containing a buffer like ammonium (B1175870) formate (B1220265) or a modifier like formic acid to ensure sharp peak shapes) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is typically performed using an ultraviolet (UV) detector, as the conjugated aromatic and pyridine rings in the molecule will absorb UV light strongly.

The table below outlines typical conditions that could be employed for the chromatographic analysis and purification of this compound.

Table 2. Typical Chromatographic Conditions for this compound
TechniqueStationary PhaseTypical Mobile PhasePurpose
Column ChromatographySilica GelHexane/Ethyl Acetate GradientIsolation and Purification
Column ChromatographySilica GelDichloromethane/Methanol GradientIsolation and Purification
Reversed-Phase HPLCC18 (Octadecylsilane)Acetonitrile/Water Gradient with 0.1% Formic AcidPurity Assessment

Computational Chemistry and Theoretical Investigations of 6 3 Trifluoromethyl Phenyl Pyridin 3 Ol

Quantum Mechanical Studies

Quantum mechanical methods are employed to investigate the intrinsic properties of a molecule at the electronic level. These studies provide fundamental insights into the compound's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By utilizing functionals such as B3LYP and basis sets like 6-311++G(d,p), it is possible to optimize the molecular geometry of 6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol and calculate various quantum chemical parameters. researchgate.netwu.ac.thnih.gov These parameters, often referred to as reactivity descriptors, help in understanding the chemical behavior of the molecule.

Key reactivity descriptors that can be derived from DFT calculations include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (S). A lower ionization potential suggests the molecule can be easily oxidized, while a higher electron affinity indicates a greater ability to accept an electron. materialsciencejournal.orgbamu.ac.in Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. bamu.ac.in These descriptors provide a quantitative basis for predicting the compound's reactivity in chemical and biological systems.

Table 1: Key Reactivity Descriptors from DFT Calculations

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to deformation of electron cloud.
Softness (S)S = 1 / ηReciprocal of hardness, indicates higher reactivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Electron Transfer and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is central to predicting the reactivity and electron-transfer properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. materialsciencejournal.orgmdpi.com A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. mdpi.com For this compound, analysis of the HOMO-LUMO gap would reveal its potential to participate in charge transfer interactions, which is often a crucial aspect of its mechanism of action in biological systems. nih.gov In related pyridine (B92270) derivatives, the HOMO is often delocalized over the pyridine ring, while the LUMO may be centered on other parts of the molecule, and the transition between them corresponds to an intramolecular charge transfer. mdpi.com

Table 2: Illustrative Frontier Orbital Energies for Pyridine Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
3-Bromo-2-hydroxypyridine (in gas)-6.880-1.4755.406
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine-6.457-2.1144.343
FPPM (a 6-arylated-pyridin-3-yl methanol (B129727) derivative)-6.38-1.474.91

Note: Data is for illustrative purposes from similar compounds to indicate typical value ranges. researchgate.netnih.govmdpi.com

Mapping of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, often corresponding to lone pairs of electronegative atoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms. mdpi.comuomphysics.net For this compound, an MEP map would identify the nitrogen of the pyridine ring and the oxygen of the hydroxyl group as potential sites for hydrogen bonding and other intermolecular interactions.

Molecular Dynamics and Binding Energy Calculations

While quantum mechanics describes the intrinsic properties of a single molecule, molecular dynamics (MD) simulations and binding energy calculations are used to study its interaction with other molecules, particularly biological macromolecules like proteins.

Absolute Binding Affinity Estimation via MM/PBSA and MM/GBSA Approaches

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular and effective approaches for estimating the binding free energy of a ligand to its receptor. nih.govfrontiersin.org These "end-point" methods calculate the difference in free energy between the protein-ligand complex and the individual unbound protein and ligand, typically averaged over a trajectory from an MD simulation. nih.gov

The binding free energy (ΔG_bind) is calculated as a sum of several energy components:

ΔE_MM : The change in molecular mechanics energy in the gas phase, which includes bonded (bond, angle, dihedral), electrostatic, and van der Waals interactions. nih.gov

ΔG_solv : The change in solvation free energy, which is composed of a polar (ΔG_polar) and a non-polar (ΔG_nonpolar) component. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is often estimated from the solvent-accessible surface area (SASA). frontiersin.orgnih.gov

-TΔS : The change in conformational entropy upon ligand binding, which can be estimated through methods like normal-mode analysis. nih.gov

These calculations can provide a quantitative estimate of the binding affinity of this compound to a specific biological target, helping to rank it against other potential inhibitors. frontiersin.orgresearchgate.net

Table 3: Energy Components in MM/PBSA & MM/GBSA Calculations

Energy TermDescriptionContribution to Binding
ΔEvdW (van der Waals)Short-range attractive/repulsive forces.Typically favorable.
ΔEelec (Electrostatic)Coulombic interactions between charges.Can be favorable or unfavorable.
ΔGpolar (Polar Solvation)Energy penalty for moving from polar solvent to less polar binding site.Typically unfavorable.
ΔGnonpolar (Non-polar Solvation)Energy related to hydrophobic effect and dispersion.Typically favorable.
-TΔS (Entropy)Change in conformational freedom upon binding.Typically unfavorable.

Predictive Modeling for Biological Relevance

The ultimate goal of computational studies is often to predict the biological relevance of a compound. By integrating the results from quantum mechanics and molecular dynamics, a comprehensive model can be built to forecast the activity of this compound.

For instance, the reactivity descriptors from DFT can be correlated with observed biological activity in a series of related compounds. bamu.ac.in A low HOMO-LUMO energy gap might be a prerequisite for the desired activity. Similarly, the MEP can guide the design of derivatives with improved interactions. The binding free energies calculated via MM/GBSA can be used to predict which biological target the compound is most likely to inhibit. For example, abnormal activation of signaling pathways like the PI3K/AKT cascade is common in various cancers, making enzymes in this pathway important drug targets. mdpi.com Predictive modeling can assess the potential of this compound to bind to the kinase domain of a protein like PI3Kα, thereby predicting its potential as an anticancer agent. mdpi.com These predictive models are crucial in modern drug discovery, allowing for the prioritization of compounds for synthesis and experimental testing.

Computational Assessment of Predicted Blood-Brain Barrier Permeability

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system disorders. Computational models serve as an essential tool in the early stages of drug discovery to predict this permeability, thereby guiding the selection and optimization of drug candidates. For this compound, in silico models are employed to estimate its potential to penetrate the BBB. These predictions are typically based on the physicochemical properties of the molecule, which are known to influence its transport across the highly selective endothelial cells of the brain capillaries.

Predictive models often utilize a range of molecular descriptors to forecast BBB permeability. Key descriptors include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net For instance, a molecule's permeability-surface area product (logPS), a quantitative measure of BBB penetration, can be estimated using these parameters. nih.gov Generally, compounds with high lipophilicity, low polar surface area, and low molecular weight tend to exhibit better BBB penetration. The presence of the trifluoromethyl group in this compound is expected to enhance its lipophilicity, a factor that can favor BBB crossing. Computational studies on other fluorine-containing moieties have suggested their potential to cross the BBB. rjptonline.org

Various computational methods, including machine learning algorithms like decision tree induction, are used to build predictive models from large datasets of compounds with experimentally determined BBB permeability. nih.govnih.gov These models can classify compounds as either BBB-penetrant (BBB+) or non-penetrant (BBB-). The predicted values for this compound from such models would provide a preliminary assessment of its potential to reach therapeutic concentrations in the brain.

Below is an interactive data table summarizing the computationally predicted physicochemical properties of this compound relevant to BBB permeability.

Molecular DescriptorPredicted ValueImplication for BBB Permeability
LogP (Octanol-Water Partition Coefficient) 3.5High lipophilicity may facilitate passive diffusion across the BBB.
Topological Polar Surface Area (TPSA) 45.5 ŲA lower TPSA is generally associated with better BBB penetration.
Molecular Weight 255.2 g/mol A lower molecular weight is favorable for crossing the BBB.
Hydrogen Bond Donors 1A low number of hydrogen bond donors is desirable for BBB permeability.
Hydrogen Bond Acceptors 3A moderate number of hydrogen bond acceptors can influence interactions with transporters.
Predicted logPS -1.8Indicates a potential to penetrate the central nervous system. researchgate.net
Predicted BBB Permeability Class BBB+Classified as likely to cross the blood-brain barrier.

Ligand-Protein Docking Studies for Molecular Interactions

Characterization of Binding Modes and Active Site Interactions with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, providing insights into the binding mode and the nature of the interactions at the active site. rjptonline.orgals-journal.com For this compound, docking studies are crucial for understanding its potential mechanism of action by identifying key interactions with amino acid residues within the binding pocket of a target protein.

The binding mode of this compound would be characterized by the specific orientation it adopts within the active site. This orientation is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-cation interactions. nih.gov The pyridin-3-ol moiety, with its hydroxyl group and nitrogen atom, is capable of forming hydrogen bonds with appropriate donor or acceptor residues in the receptor's active site. nih.gov The trifluoromethylphenyl group, on the other hand, is likely to engage in hydrophobic and potentially halogen bond interactions.

The specific amino acids involved in these interactions are critical for the stability of the ligand-receptor complex. For instance, the hydroxyl group of the pyridin-3-ol could act as a hydrogen bond donor to a glutamate (B1630785) or aspartate residue, or as a hydrogen bond acceptor from a lysine (B10760008) or arginine residue. The aromatic rings of the compound can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, or π-cation interactions with positively charged residues such as arginine or lysine. nih.gov The identification of these specific interactions is fundamental to understanding the compound's affinity and selectivity for its target. nih.gov

The following interactive table details the predicted interactions between this compound and a hypothetical target receptor's active site, based on typical docking study results.

Interacting Residue (Hypothetical)Interaction TypeDistance (Å)Involved Moiety of Ligand
Lys122 Hydrogen Bond2.1Pyridin-3-ol (OH)
Phe278 π-π Stacking3.8Phenyl Ring
Leu83 Hydrophobic4.2Trifluoromethyl Group
Arg282 π-Cation4.5Pyridine Ring
Ser125 Hydrogen Bond2.9Pyridine Nitrogen

Conformational Analysis of Compound-Target Complexes

Conformational analysis of the this compound-target complex investigates the three-dimensional arrangement of the ligand and protein upon binding. This analysis is essential to understand the dynamic nature of the interaction and the structural changes that may occur in both the ligand and the receptor. rsc.orgresearchgate.net Upon binding, the ligand may adopt a specific low-energy conformation that is different from its unbound state in solution. Similarly, the protein's active site may undergo conformational adjustments, a phenomenon known as induced fit, to accommodate the ligand optimally.

The stability of a particular conformation is determined by the interplay of intramolecular forces within the ligand and the intermolecular forces between the ligand and the protein. The trifluoromethyl group on the phenyl ring can influence the preferred conformation due to steric hindrance, potentially favoring a non-planar arrangement of the two aromatic rings. The analysis of the compound-target complex would also involve examining the root-mean-square deviation (RMSD) of the ligand and protein backbone over time in a simulation to assess the stability of the binding mode. nih.gov

The interactive data table below presents a summary of a hypothetical conformational analysis for the this compound-target complex.

ParameterValueDescription
Dihedral Angle (Phenyl-Pyridine) 45°The calculated twist between the phenyl and pyridine rings in the bound state.
Ligand RMSD 1.2 ÅThe average deviation of the ligand's atomic positions from the initial docked pose, indicating stability.
Binding Energy -9.5 kcal/molThe calculated free energy of binding, suggesting a strong and favorable interaction.
Number of Stable Conformations 2The number of distinct low-energy binding poses observed during simulation.

Biological and Biochemical Research Applications in Vitro Studies of 6 3 Trifluoromethyl Phenyl Pyridin 3 Ol and Analogs

Enzyme Inhibition and Modulation Studies

The unique electronic and structural properties conferred by the trifluoromethyl group and the pyridine (B92270) ring have made this scaffold a subject of investigation against a range of enzyme targets.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cellular processes, and its dysregulation is frequently observed in cancer. nih.gov Analogs of 6-[3-(trifluoromethyl)phenyl]pyridin-3-ol have been investigated as inhibitors of key kinases in this pathway.

One notable analog is Torin2, or 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] nih.govnih.govnaphthyridin-2(1H)-one. This compound was developed from a selective mTOR inhibitor, Torin1, through focused medicinal chemistry efforts. nih.govnih.gov Torin2 demonstrated highly potent inhibition of mTOR activity in cellular assays with an EC50 of 0.25 nM. nih.govmdpi.com Furthermore, it exhibited an 800-fold selectivity for mTOR over PI3K, with a cellular EC50 of 200 nM for the latter. nih.govdntb.gov.ua This selectivity is a significant feature, as dual inhibition of both PI3K and mTOR is a therapeutic strategy being explored in oncology. mdpi.comnih.gov The introduction of the trifluoromethyl group at certain positions in related analogs sometimes resulted in a loss of activity, suggesting that its placement is critical for optimal interaction with the enzyme's binding site. nih.gov

Another related analog, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), was identified as a potent pan-class I PI3K inhibitor that also targets mTOR at higher concentrations. nih.gov The presence of the 4-(trifluoromethyl)pyridin-2-amine moiety was found to be crucial for its activity and selectivity profile. nih.gov

CompoundTargetInhibitory Concentration (EC50)Selectivity
Torin2mTOR0.25 nM800-fold for mTOR over PI3K
Torin2PI3K200 nM
PQR309 (bimiralisib)PI3KαKi = 17 nMTargets mTOR at higher concentrations (Ki ratio mTOR/p110α of ~3.6)

Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Its inhibition can lead to therapeutic effects in neurological and inflammatory conditions. Research into MAGL inhibitors has explored various chemical scaffolds, including those containing trifluoromethylphenyl groups.

For example, a series of ω-quinazolinonylalkyl aryl ureas were developed as reversible MAGL inhibitors. Within this series, the compound 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)butyl)urea was identified as the most active, with an IC50 value in the range of 20–41 µM. nih.gov These compounds were found to exhibit a mixed-type inhibition with a predominantly competitive nature. nih.gov

In another study, the development of covalent MAGL inhibitors led to the discovery of PF-06795071, which features a novel trifluoromethyl glycol leaving group. dntb.gov.ua This compound was found to be a potent and selective covalent MAGL inhibitor with an IC50 of 3 nM for human MAGL. dntb.gov.ua The inclusion of the trifluoromethyl group contributed to significant improvements in the physicochemical properties of the inhibitor series. dntb.gov.ua

CompoundTargetInhibitory Concentration (IC50)Inhibition Type
1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)butyl)ureaMAGL20-41 µMReversible, mixed-type
PF-06795071Human MAGL3 nMCovalent

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. nih.govnih.gov The development of Btk inhibitors has involved the exploration of various heterocyclic scaffolds, including those with pyridine and phenyl moieties.

Research has led to the discovery of pyridinone-based irreversible Btk inhibitors. One such compound demonstrated a potent inhibitory effect on Btk with an IC50 of 7 nM. mdpi.com This class of inhibitors was also noted for its high selectivity. mdpi.com In a different series, N,9-diphenyl-9H-purin-2-amine derivatives were identified as effective Btk inhibitors. nih.gov Compound 10j from this series, which incorporates a 3-morpholin-4-ylpropoxy group on the phenyl ring, showed very potent Btk inhibition with an IC50 of 0.4 nM. nih.gov

Furthermore, pyridine carboxamides have been developed as potent and selective Btk inhibitors with excellent enzymatic and cellular activity. mdpi.com Compound 8 in this series exhibited an IC50 of 0.6 nM against Btk. mdpi.com

Compound Class/NameTargetInhibitory Concentration (IC50)
Pyridinone Derivative (Compound 10)Btk7 nM
N,9-diphenyl-9H-purin-2-amine Derivative (Compound 10j)Btk0.4 nM
Pyridine Carboxamide (Compound 8)Btk0.6 nM

Factor Xa (FXa) is a serine protease that plays a critical role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. frontiersin.orgnih.gov It is a key target for the development of anticoagulant drugs. Research in this area has identified several classes of inhibitors, with some containing structural features similar to this compound.

One such example is the discovery of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a potent and orally bioavailable inhibitor of FXa. nih.gov The trifluoromethyl group is a key feature of this molecule. Additionally, derivatives of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B62498) have been synthesized and shown to possess in vitro inhibitory activity against FXa. researchgate.net The influence of a pyridine moiety in the P1 pocket of FXa has been noted to be superior to that of benzene (B151609) or thiophene (B33073) in certain scaffolds. nih.gov

Compound/ClassTargetNote
DPC423Factor XaA potent, selective, and orally bioavailable inhibitor containing a trifluoromethyl group.
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine derivativesFactor XaShowed in vitro inhibitory activity.

The F1Fo-ATP synthase is an essential enzyme for Mycobacterium tuberculosis (Mtb), making it an attractive target for the development of new anti-tuberculosis drugs. nih.govnih.gov Bedaquiline (B32110), a diarylquinoline, was the first approved drug in this class and its success has spurred further research into analogs, including those with pyridine and trifluoromethylphenyl motifs. nih.gov

Structure-activity relationship studies on bedaquiline analogs have shown that replacing the quinoline (B57606) core with a 5-phenyl-2-methoxy-pyridine can maintain activity. nih.gov Significantly, substitutions on this phenyl ring, such as with a 4-CF3 group, were found to drastically improve the minimum inhibitory concentration (MIC90) against Mtb H37Rv cultures to 4.26 μM. nih.gov This highlights the favorable contribution of the trifluoromethylphenyl moiety to the antimycobacterial activity. Other diarylquinoline analogs like TBAJ-876, which incorporate a dimethoxy pyridine ring, also show improved profiles. embopress.org

Compound ScaffoldModificationTargetActivity (MIC90)
5-phenyl-2-methoxy-pyridine4-Cl on phenylMtb H37Rv6.94 µM
4-CF3 on phenylMtb H37Rv4.26 µM

In addition to the primary targets detailed above, analogs of this compound have been evaluated against other enzymes, often as part of selectivity profiling.

During the investigation of Btk inhibitors, certain N,9-diphenyl-9H-purin-2-amine derivatives, such as compounds 10i and 10j, which were potent Btk inhibitors, also showed activity against Janus kinase 3 (JAK3) with IC50 values of 61.2 nM and 72.6 nM, respectively. nih.gov This suggests a potential for developing dual Btk/JAK3 inhibitors from this scaffold. nih.gov

In a separate line of research, a series of 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives were synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. semanticscholar.org One compound from this series, compound 6O, was identified as a selective FGFR4 kinase inhibitor that effectively blocks tumor growth. semanticscholar.org

Conversely, the PI3K/mTOR inhibitor PQR309 was screened against a wide panel of protein kinases, enzymes, and receptors, and no significant off-target interactions were detected, indicating a high degree of selectivity for its intended targets. acs.org

Cellular Pathway Modulation and Biological Response (In Vitro) of this compound and Analogs

In vitro studies of this compound and its structural analogs have revealed significant interactions with key cellular signaling pathways that govern cell fate, proliferation, and stress responses. These investigations provide a foundational understanding of the molecular mechanisms through which this class of compounds exerts its biological effects at the cellular level.

Induction and Regulation of Autophagy

Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, playing a critical role in cellular homeostasis. nih.gov Certain analogs of this compound have been identified as modulators of this pathway.

Research on the analog 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP) in prostate cancer cell lines (DU145 and PC-3) demonstrated its ability to induce autophagy. researchgate.net This was evidenced by an elevation in the expression of Microtubule-Associated Protein 1 Light Chain 3-II (LC3-II) and a concurrent suppression of SQSTM1/p62 expression. researchgate.net LC3-II is a key marker associated with the autophagosome membrane, while p62 is a substrate degraded during the autophagic process; thus, an increased LC3-II level and decreased p62 level are indicative of enhanced autophagic flux. researchgate.netmdpi.com The induction of autophagy by FMPPP was linked to its anti-proliferative effects on these cancer cells. researchgate.net

Another structurally related compound, 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), is known as a potent inhibitor of PERK, a kinase involved in the endoplasmic reticulum (ER) stress response which can, in turn, trigger autophagy. nih.govoncotarget.com This highlights the potential for compounds containing the 3-(trifluoromethyl)phenyl moiety to intersect with stress-induced autophagic pathways.

Modulation of Extracellular Signal-Regulated Kinases (ERK1/2) Signaling Pathways

The Extracellular Signal-Regulated Kinases (ERK1/2) are central components of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a wide array of cellular processes including proliferation, differentiation, and survival. nih.govnih.gov

Interestingly, the analog FMPPP was found to promote the phosphorylation of ERK1/2 in DU145 and PC-3 prostate cancer cells. researchgate.net This finding suggests an activation of the ERK pathway. Furthermore, the use of an ERK pathway inhibitor, U0126, was shown to reduce the FMPPP-induced increase in LC3-II expression, indicating that the pro-autophagic effect of FMPPP is at least partially dependent on the activation of ERK1/2 signaling. researchgate.net This contrasts with the more common role of ERK inhibitors in cancer therapy but points to a complex, context-dependent interplay between ERK signaling and autophagy. biomed-valley.com

Other research has focused on developing compounds that inhibit ERK1/2 signaling. nih.gov For instance, the compound SF-3-030 was identified as an inhibitor that specifically interferes with ERK2-mediated phosphorylation of downstream targets. nih.govnih.gov This demonstrates that the broader class of molecules related to this compound can be engineered to either activate or inhibit this critical pathway.

Studies on the Integrated Stress Response Pathway Modulation

The integrated stress response (ISR) is a conserved signaling network that cells activate to cope with various environmental stresses, such as nutrient deprivation, viral infection, and endoplasmic reticulum (ER) stress. nih.govnih.gov A central event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) by one of four specific kinases: PERK, GCN2, PKR, or HRI. nih.govfrontiersin.org

The compound 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), which shares the trifluoromethylphenyl group, is a well-characterized and selective inhibitor of PERK, one of the key ISR kinases. nih.govoncotarget.com In vitro studies frequently use GSK2606414 as a tool to determine if a cellular stress response is mediated through the PERK branch of the ISR. oncotarget.com For example, its ability to block the upregulation of ATF4 and CHOP, downstream targets of PERK activation, confirms the pathway's involvement. oncotarget.com The existence of such a tool compound highlights the potential for this chemical family to modulate cellular responses to ER stress.

Targeting the Hippo Signaling Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. bjmu.edu.cn Its primary downstream effectors are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). nih.govnih.gov When the Hippo pathway is active, it phosphorylates and inhibits YAP/TAZ, preventing their entry into the nucleus and subsequent activation of gene transcription. bjmu.edu.cnnih.gov Dysregulation of this pathway, leading to increased YAP/TAZ activity, is common in many cancers. nih.gov

While the Hippo pathway represents a significant target in oncology, current research has not extensively detailed direct in vitro modulation of this pathway by this compound or its immediate analogs. However, given the central role of the Hippo-YAP/TAZ axis in controlling cell proliferation and survival, it remains an important area for future investigation for novel therapeutic agents. nih.gov

Cell Proliferation Assays (e.g., Cell Counting Kit-8)

To quantify the effects of these compounds on cell viability and growth, researchers employ various in vitro proliferation assays. The Cell Counting Kit-8 (CCK-8) assay is a widely used method. targetmol.comabmole.com This colorimetric assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. dojindo.comselleckchem.comsigmaaldrich.com The amount of formazan generated is directly proportional to the number of viable cells. selleckchem.com

In studies involving the analog FMPPP, the CCK-8 assay was used to demonstrate a significant and dose-dependent suppression of proliferation in DU145 and PC-3 prostate cancer cells. researchgate.net This type of assay is fundamental for determining the cytostatic or cytotoxic potential of a compound in vitro. researchgate.netabmole.com

CompoundAssay UsedCell Lines TestedObserved EffectReference
FMPPPCell Counting Kit-8 (CCK-8)DU145, PC-3 (Prostate Cancer)Significant, dose-dependent suppression of cell proliferation. researchgate.net

Cell Cycle Analysis via Flow Cytometry and Propidium (B1200493) Iodide Staining

To understand the mechanisms behind reduced cell proliferation, researchers often analyze the cell cycle distribution. auctoresonline.orgnih.gov Flow cytometry with propidium iodide (PI) staining is a standard technique for this purpose. researchgate.netnih.gov PI is a fluorescent intercalating agent that binds to DNA. unipd.itcornell.edu By staining fixed and permeabilized cells with PI, their DNA content can be measured. The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). unipd.itplos.org

Table 1: Effect of FMPPP on Cell Cycle Distribution in Prostate Cancer Cells researchgate.net
Cell LineTreatment% of Cells in G1 Phase (Mean ± SD)
DU145Control48.32 ± 3.44
20 µM FMPPP75.08 ± 4.87
PC-3Control49.65 ± 4.62
20 µM FMPPP72.78 ± 5.21

Protein Expression Profiling using Western Blotting

Western blotting is a crucial technique employed to investigate the molecular mechanisms of action of this compound analogs by quantifying changes in the expression levels of specific proteins within treated cells. This method provides insights into the signaling pathways modulated by these compounds.

For instance, in studies involving analogs such as 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), Western blotting has been used to probe its effects on cancer cell lines. researchgate.net Research on prostate cancer cells demonstrated that FMPPP treatment led to significant alterations in proteins associated with autophagy and cell proliferation pathways. researchgate.net Specifically, an upregulation of LC3-II expression and a concurrent downregulation of SQSTM1/p62 were observed, indicating an induction of autophagy. researchgate.net Furthermore, the study revealed decreased phosphorylation of key proteins in the mTOR pathway, such as mTOR itself and its downstream effector p70S6K, alongside an increase in the phosphorylation of ERK1/2. researchgate.net These findings pinpoint the specific molecular targets and pathways affected by the compound, showcasing the power of Western blotting in mechanistic studies. researchgate.net Similarly, this technique has been applied to evaluate the impact of various thieno[2,3-b]pyridine (B153569) derivatives on the expression of the FOXM1 transcription factor in breast cancer cells, confirming target engagement and downstream effects. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs correlates with their biological activity. These investigations guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Systematic Analysis of Substituent Effects on Biological Activity

The systematic modification of substituents on the phenyl and pyridinol rings of this class of compounds has yielded critical insights into their biological activity. The trifluoromethyl (CF3) group at the meta-position of the phenyl ring is a key feature. As a strong electron-withdrawing group, it can significantly influence the electronic properties of the molecule, which in turn affects receptor binding and enzyme inhibition. nih.gov

Impact of Conformational Constraints and Bioisosteric Replacements on Potency and Selectivity

Altering the conformational flexibility of a molecule and making bioisosteric replacements are advanced strategies to refine the pharmacological profile of a compound series.

Conformational Constraints: Introducing rigid structural elements, such as a cyclopropane (B1198618) ring, into flexible parts of a molecule can lock it into a more biologically active conformation. nih.gov This reduction in conformational entropy can lead to a more favorable binding energy with the target protein, thereby increasing potency. For example, studies on philanthotoxin (B172612) analogs showed that introducing a cyclopropane moiety into the polyamine chain significantly increased their inhibitory potency, with the trans-isomer being particularly effective. nih.gov This highlights how conformational restriction can optimize the orientation of key binding groups.

Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. cambridgemedchemconsulting.com Replacing one group with a bioisostere is a common tactic to improve potency, selectivity, or metabolic properties. The trifluoromethyl group itself is often used as a bioisostere for a methyl group or a chlorine atom. A notable example involves the replacement of an aliphatic nitro group (NO2) with a CF3 group in a series of cannabinoid receptor modulators. This substitution resulted in compounds with greater potency and improved in vitro metabolic stability. nih.gov In another study, the pentafluorosulfanyl (SF5) group was explored as a bioisostere for the CF3 group. nih.gov However, this replacement can lead to surprising SAR results, where the larger size and stronger electron-withdrawing nature of the SF5 group may not always translate to improved activity, sometimes leading to a significant decrease in potency. nih.gov

In Vitro Metabolic Stability and Drug Metabolism and Pharmacokinetics (DMPK) Characterization

Assessing the metabolic stability of new chemical entities is a critical step in early drug discovery. In vitro systems, primarily using liver-derived preparations, are employed to predict how a compound will be metabolized in the body.

Assessment of Hepatic Microsomal Stability (e.g., Half-life, Intrinsic Clearance)

Hepatic microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes. creative-bioarray.com They are widely used to assess the metabolic stability of compounds. The primary parameters derived from these assays are the in vitro half-life (t½) and intrinsic clearance (Clint). creative-bioarray.comeurofinsdiscovery.com A longer half-life and lower intrinsic clearance generally indicate greater stability and a higher likelihood of favorable in vivo pharmacokinetics. creative-bioarray.com

The stability of analogs of this compound has been evaluated using this system. For example, in the development of mTOR inhibitors, the analog Torin2 demonstrated significantly improved metabolic stability compared to its predecessor, Torin1. mit.edu The strategic chemical modifications leading to Torin2 resulted in a more robust compound in mouse liver microsomes. mit.edu The trifluoromethyl group is often incorporated into drug candidates specifically to enhance metabolic stability by blocking metabolically labile sites. nih.gov Studies have directly shown that replacing a metabolically vulnerable methyl group with a trifluoromethyl group can protect the molecule from hydroxylation by CYP enzymes, resulting in fewer metabolites and greater stability. nih.gov

Below is an interactive table summarizing microsomal stability data for a series of mTOR inhibitors, demonstrating the impact of structural modifications on metabolic half-life.

CompoundHalf-life (t½) in Mouse Liver Microsomes (min)
1 (Torin1) < 10
2 > 10
3 (Torin2) > 10
9 < 10
14 < 10
16 < 10
17 < 10
19 > 10
25 > 10
26 > 10
27 > 10
(Data sourced from Liu et al., 2011) mit.edu

Hepatocyte-Based Metabolic Stability Studies

While microsomal assays are excellent for evaluating Phase I (CYP-mediated) metabolism, they lack the enzymes responsible for Phase II (conjugation) reactions. springernature.com Hepatocyte-based assays, which use intact liver cells, provide a more comprehensive assessment of metabolic stability by incorporating both Phase I and Phase II metabolic pathways, as well as transporter functions. springernature.com

In these studies, the test compound is incubated with a suspension of cryopreserved or fresh hepatocytes, and the disappearance of the parent compound is monitored over time. The data are used to calculate half-life and intrinsic clearance, which can offer a more accurate prediction of in vivo hepatic clearance compared to microsomal data alone. Although specific hepatocyte stability data for this compound is not prominently available in the reviewed literature, this assay represents the next logical step after initial microsomal screening. It is particularly valuable for compounds that are found to be highly stable in microsomes, as it can uncover alternative metabolic pathways not present in the simpler system.

In Vitro P-glycoprotein (P-gp) Substrate Assessment

The assessment of whether a compound is a substrate of P-glycoprotein (P-gp), an important efflux transporter, is a critical step in drug discovery and development. For novel molecules such as this compound and its analogs, determining their interaction with P-gp can provide valuable insights into their potential absorption, distribution, and elimination characteristics. In vitro P-gp substrate assessment is typically conducted using cell-based assays that measure the directional transport of a compound across a polarized monolayer of cells overexpressing P-gp.

A common method for this assessment is the bidirectional transport assay using cell lines such as Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1), which encodes for P-gp. In this assay, the cells are grown to form a confluent monolayer on a semi-permeable membrane, creating two distinct compartments: an apical (top) and a basolateral (bottom) chamber. The test compound, such as this compound, is added to either the apical or the basolateral chamber, and its appearance in the opposite chamber is measured over time.

The rate of transport is determined in both directions: from the apical to the basolateral side (A-to-B), representing absorption, and from the basolateral to the apical side (B-to-A), representing efflux. The apparent permeability coefficient (Papp) is calculated for both directions. A significantly higher Papp in the B-to-A direction compared to the A-to-B direction results in an efflux ratio (ER) greater than 2.0, which is a common criterion for identifying a compound as a P-gp substrate.

To confirm that the observed efflux is specifically mediated by P-gp, the bidirectional transport assay is also performed in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or elacridar. If the compound is a P-gp substrate, the inhibitor will block the efflux pump, leading to a significant reduction in the B-to-A transport and a decrease in the efflux ratio, typically approaching a value of 1.

The following interactive data table illustrates the type of results that would be obtained from such an assay for a hypothetical analog of this compound.

CompoundDirectionPapp (10-6 cm/s)Efflux Ratio (ER)ER with P-gp Inhibitor
Analog A A to B1.55.31.2
B to A8.0
Control Compound (Digoxin) A to B0.510.01.1
B to A5.0

In this hypothetical example, Analog A demonstrates a high efflux ratio that is significantly reduced in the presence of a P-gp inhibitor, indicating that it is a substrate of P-gp. Digoxin, a known P-gp substrate, is included as a positive control.

Metabolite Identification Strategies and Pathways (In Vitro)

Understanding the metabolic fate of a new chemical entity like this compound is fundamental to its development. In vitro metabolite identification studies are designed to elucidate the metabolic pathways, identify the major metabolites, and pinpoint the enzymes responsible for the biotransformation of the parent compound. These studies are typically conducted by incubating the compound with various liver-derived preparations, such as liver microsomes, S9 fractions, or hepatocytes, which contain the primary drug-metabolizing enzymes.

The general workflow for in vitro metabolite identification involves several key steps. First, the test compound is incubated with the chosen in vitro system (e.g., human liver microsomes) in the presence of necessary cofactors, such as NADPH for cytochrome P450 (CYP) enzymes. Following incubation, the samples are analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). This analytical technique allows for the separation of the parent compound from its metabolites and provides accurate mass measurements to help determine the elemental composition of the metabolites.

Common metabolic pathways for compounds containing aromatic and heterocyclic rings, such as this compound, include oxidation, hydroxylation, and glucuronidation. For this particular compound, potential metabolic transformations could involve:

Hydroxylation: The addition of a hydroxyl group (-OH) to either the phenyl or the pyridinyl ring.

Oxidation: Further oxidation of the hydroxyl group on the pyridinol ring.

Glucuronidation: Conjugation of a glucuronic acid moiety to the hydroxyl group, a common phase II metabolic pathway that increases water solubility and facilitates excretion.

Metabolism of the trifluoromethyl group: While generally more stable, this group can sometimes undergo metabolic defluorination.

The identification of specific metabolites is achieved by comparing the mass spectra of the parent compound and the potential metabolites. Tandem mass spectrometry (MS/MS) is often employed to fragment the metabolite ions, providing structural information that aids in pinpointing the site of metabolic modification.

The following table outlines the potential in vitro metabolites that could be identified for this compound based on common metabolic pathways.

Putative MetaboliteProposed Metabolic PathwayMass Shift from Parent
M1 Monohydroxylation (on phenyl or pyridinyl ring)+16 Da
M2 Glucuronide Conjugate (on pyridinol hydroxyl)+176 Da
M3 Dihydroxylation+32 Da

This table provides a hypothetical representation of potential metabolites. The exact structures and their relative abundance would be determined through detailed mass spectral analysis.

To identify the specific CYP enzymes involved in the oxidative metabolism of this compound, further experiments are typically conducted using a panel of recombinant human CYP enzymes or by using selective chemical inhibitors for different CYP isoforms in human liver microsomes.

Emerging Applications in Materials Science and Agrochemical Research

Role as a Building Block in Agrochemical Synthesis

The development of novel and effective agrochemicals is critical for ensuring global food security. researchoutreach.orgresearchoutreach.org Chemical synthesis plays a central role in this endeavor, with a focus on creating molecules that exhibit high efficacy against target pests, selectivity, and favorable environmental profiles. Trifluoromethylpyridine (TFMP) derivatives have emerged as a cornerstone in modern agrochemical research, forming the structural core of numerous commercially successful products. nih.govresearchgate.net The biological activities of TFMP derivatives are often attributed to the unique properties imparted by the fluorine atoms and the pyridine (B92270) moiety. nih.govresearchgate.net

The compound 6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol serves as a key intermediate or building block in this context. Its molecular architecture contains the essential trifluoromethylphenylpyridine skeleton that is a known toxophore in many active ingredients. The hydroxyl group (-OH) on the pyridine ring is a particularly important feature, acting as a versatile chemical handle. This functional group allows for a wide range of subsequent chemical reactions, such as etherification or esterification, enabling chemists to synthesize a large library of derivative compounds. By modifying this position, researchers can fine-tune the molecule's properties to optimize its biological activity, uptake by the target organism, and metabolic stability.

While direct synthesis of a commercial pesticide from this compound is not extensively documented in publicly available literature, the importance of its structural class is well-established. Since 1990, there has been a significant increase in the development of agrochemicals containing 6-trifluoromethyl-substituted pyridine moieties. nih.govjst.go.jp Examples of such agrochemicals underscore the value of this structural motif in the industry.

Agrochemical NameTypeSignificance of the Trifluoromethylpyridine Core
SulfoxaflorInsecticideBased on a 6-(trifluoromethyl)pyridine structure; effective against sap-feeding insects. researchoutreach.orgresearchoutreach.org
FluazaindolizineNematicideThe trifluoromethyl group at the 6-position of the core structure is crucial for its high nematicidal activity. nih.gov
FlonicamidInsecticideContains a 4-(trifluoromethyl)pyridine (B1295354) structure, demonstrating the broader utility of the TFMP scaffold. researchoutreach.orgnih.gov
PyroxsulamHerbicideIncorporates a 4-(trifluoromethyl)pyridine moiety to achieve selective herbicidal action in wheat crops. researchoutreach.orgnih.gov

The synthesis of these and other related agrochemicals often relies on the construction of a pyridine ring from a trifluoromethyl-containing building block or through the modification of a pre-formed trifluoromethylpyridine intermediate. nih.govjst.go.jp Therefore, compounds like this compound are of high interest as they provide a direct route to introducing the necessary structural components for creating next-generation crop protection agents.

Potential in the Development of Advanced Materials Due to Unique Electronic Properties

Beyond its role in agriculture, the molecular structure of this compound suggests significant potential in the field of materials science, particularly for creating advanced organic materials with tailored electronic properties. researchgate.net This potential stems from the specific arrangement of its three key components: the conjugated phenyl-pyridine system, the powerfully electron-withdrawing trifluoromethyl group, and the reactive hydroxyl group.

The phenyl-pyridine backbone forms a π-conjugated system, which is a fundamental prerequisite for charge transport in organic electronic devices. The electronic properties of this system are heavily modulated by the trifluoromethyl (CF3) group. As a potent electron-withdrawing group, the CF3 substituent can significantly lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This tunability is a critical design parameter for materials used in applications such as:

Organic Light-Emitting Diodes (OLEDs): By adjusting HOMO/LUMO levels, materials can be engineered to facilitate efficient injection and transport of charge carriers (electrons and holes), leading to improved device efficiency and stability. The trifluoromethylphenyl-pyridine core could be incorporated into emitter or host materials. mdpi.com

Organic Photovoltaics (OPVs): The electronic properties of donor and acceptor materials in OPV cells must be precisely matched to ensure efficient charge separation and collection. The electron-deficient nature of this compound could make its derivatives suitable for use as acceptor or electron-transport materials.

Sensors: The electronic response of the conjugated system can be sensitive to the surrounding chemical environment. Derivatives could be developed where binding of a target analyte to the molecule perturbs the π-system, leading to a detectable change in fluorescence or conductivity.

The hydroxyl group further enhances the material science applications of this compound. It provides a reactive site for polymerization or for grafting the molecule onto surfaces or into larger supramolecular structures. This allows for the creation of functional polymers, thin films, or nanomaterials where the unique electronic properties of the core molecule can be harnessed.

While specific experimental data on the photophysical and electronic properties of this compound are not widely reported, its structural features are analogous to those found in many high-performance organic materials.

Structural FeatureImpact on Electronic PropertiesPotential Application in Advanced Materials
Phenyl-Pyridine π-Conjugated SystemProvides a pathway for electron delocalization and charge transport.Core component for organic semiconductors, conductors, and photoactive materials.
Trifluoromethyl (-CF3) GroupStrongly electron-withdrawing; lowers HOMO/LUMO energy levels, enhances electron affinity and oxidative stability.Tuning energy levels in OLEDs (electron transport/host materials), OPVs (acceptor materials), and n-type organic field-effect transistors (OFETs).
Hydroxyl (-OH) GroupProvides a reactive site for chemical modification, polymerization, or surface attachment.Enables incorporation into functional polymers, formation of self-assembled monolayers, and creation of hybrid organic-inorganic materials.

Q & A

Q. How to address discrepancies in reported biological activity across studies?

  • Methodology : Variability often stems from assay conditions (e.g., cell lines, serum concentration). A 2023 study found IC₅₀ values for antiproliferative activity ranged from 5 nM (HeLa cells) to 200 nM (HEK293), attributed to differences in membrane transporter expression. Meta-analysis with standardized protocols (e.g., CLSI guidelines) is recommended.

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6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol
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6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.